molecular formula C19H24N4O3 B10916417 2-Amino-4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10916417
M. Wt: 356.4 g/mol
InChI Key: FBWOQDNOLOKQAK-UHFFFAOYSA-N
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Description

2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound has garnered attention due to its potential pharmacological properties and its utility in various scientific research applications.

Preparation Methods

The synthesis of 2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves a multi-component reaction (MCR). One common method involves the reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate in the presence of a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 60–65°C in ethanol . This method is advantageous due to its versatility, good yields, and environmentally friendly conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE include other heterocyclic compounds such as 2-aminothiazoles and indole derivatives. These compounds share some structural similarities but differ in their specific functional groups and biological activities. For example, 2-aminothiazoles are known for their antibacterial and antifungal properties, while indole derivatives have a wide range of biological activities, including antiviral and anticancer properties .

By understanding the unique properties and applications of 2-AMINO-4-[1-(1-ETHOXYETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE, researchers can explore its potential in various scientific fields and develop new applications for this versatile compound.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

2-amino-4-[1-(1-ethoxyethyl)pyrazol-4-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C19H24N4O3/c1-5-25-11(2)23-10-12(9-22-23)16-13(8-20)18(21)26-15-7-19(3,4)6-14(24)17(15)16/h9-11,16H,5-7,21H2,1-4H3

InChI Key

FBWOQDNOLOKQAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C=C(C=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N

Origin of Product

United States

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